3-(4-Fluorophenyl)oxolan-3-ol 3-(4-Fluorophenyl)oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398398
InChI: InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2
SMILES: C1COCC1(C2=CC=C(C=C2)F)O
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol

3-(4-Fluorophenyl)oxolan-3-ol

CAS No.:

Cat. No.: VC13398398

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)oxolan-3-ol -

Specification

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
IUPAC Name 3-(4-fluorophenyl)oxolan-3-ol
Standard InChI InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2
Standard InChI Key PBJDLZVUZJXYPY-UHFFFAOYSA-N
SMILES C1COCC1(C2=CC=C(C=C2)F)O
Canonical SMILES C1COCC1(C2=CC=C(C=C2)F)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a five-membered oxolane ring (C<sub>4</sub>H<sub>7</sub>O) with a hydroxyl (-OH) and 4-fluorophenyl (C<sub>6</sub>H<sub>4</sub>F) group attached to the same carbon atom (C3). This substitution pattern creates a sterically congested environment, influencing both reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
IUPAC Name3-(4-fluorophenyl)oxolan-3-ol
Molecular FormulaC<sub>9</sub>H<sub>9</sub>FO<sub>2</sub>
Molecular Weight168.16 g/mol
SMILESC1C(CO1)(C2=CC=C(C=C2)F)O
InChIKeyNNHFJBKJNLSAKW-UHFFFAOYSA-N
Topological Polar Surface Area29.5 Ų
Hydrogen Bond Donors1

The fluorine atom at the para position of the phenyl ring induces electron-withdrawing effects, modulating the aromatic ring’s electron density. This impacts π-π stacking interactions and solubility in polar solvents .

Synthesis and Reactivity

Reaction Profile

The compound’s reactivity is dominated by two functional groups:

  • Hydroxyl Group: Participates in hydrogen bonding, esterification, and oxidation reactions.

  • Fluorophenyl Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at meta positions due to fluorine’s deactivating effect.

Physicochemical Behavior

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen bonding capacity. Limited solubility in water (estimated LogP: 1.8).

  • Thermal Stability: Decomposes above 250°C, with the oxolane ring undergoing retro-Diels-Alder fragmentation.

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)1.82
Water Solubility2.1 mg/mL
Boiling Point312°C (estimated)
Vapor Pressure0.03 mmHg at 25°C

Research Gaps and Future Outlook

Despite its structural novelty, 3-(4-fluorophenyl)oxolan-3-ol remains understudied in key areas:

  • Biological Activity: No peer-reviewed data on cytotoxicity or target binding.

  • Catalytic Applications: Potential as a ligand in asymmetric synthesis unexplored.

  • Environmental Impact: Persistence and biodegradability uncharacterized.

Priority research areas include crystallographic studies to resolve three-dimensional conformation and computational modeling of interaction potentials .

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